Lipophilicity Advantage Over Mono-CF3 Analog
The target compound exhibits a calculated partition coefficient (clogP) of 2.281 , substantially higher than the de-fluoro analog 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, which has measured logP values between 1.398 and 2.096 depending on the methodology [1]. The difference of +0.883 log units (vs. Chembase value of 1.398) translates to an approximately 7.6-fold increase in octanol–water partitioning, signifying enhanced passive membrane permeability and hydrophobic protein binding potential.
| Evidence Dimension | Octanol–water partition coefficient (logP / clogP) |
|---|---|
| Target Compound Data | clogP = 2.281 |
| Comparator Or Baseline | 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol: logP = 1.398 (Chembase); LogP = 2.09550 (Chemsrc) |
| Quantified Difference | ΔlogP = +0.883 (vs. Chembase) or +0.186 (vs. Chemsrc) |
| Conditions | Computed values from supplier and database records; standard octanol–water partition models. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding, making the target compound a more suitable starting point for CNS-penetrant or intracellular-targeting lead series compared to the mono-CF₃ analog.
- [1] Chembase.cn entry for 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol (hydrophobicity logP = 1.398); Chemsrc.com entry (LogP = 2.09550). View Source
